

Application Notes and Protocols: Diethyl Oxalate in Flavoring and Fragrance Formulations

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Compound of Interest

Compound Name: Ethyl oxanilate

Cat. No.: B073156

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Introduction: The Duality of Diethyl Oxalate

Diethyl oxalate (CAS No. 95-92-1), the diethyl ester of oxalic acid, is a colorless liquid with a characteristically sharp, ethereal, and subtly fruity aroma.[1] While it has established applications as a chemical intermediate in the pharmaceutical and dye industries, its role in the flavor and fragrance sector is nuanced and warrants careful consideration.[2] This guide provides an in-depth exploration of diethyl oxalate's properties, its complex regulatory landscape, and detailed protocols for its evaluation and use as both a specialized flavor component and a functional solvent in fragrance systems.

The primary challenge and opportunity in working with diethyl oxalate lies in its dual nature. It is not a straightforward flavor or fragrance ingredient. Instead, it acts as a specialty solvent that can contribute a unique, sharp top note to a flavor profile, while its function in fragrance is almost exclusively as a solvent or chelating agent rather than a primary scent contributor.[1][3] Understanding this duality is critical for its effective and safe application.

Section 1: Physicochemical and Sensory Properties

A foundational understanding of diethyl oxalate's properties is essential before its application. It is a colorless, oily liquid that is miscible with most common organic solvents like ethanol and ether, but only slightly soluble in water, where it is prone to slow decomposition.[4] This moisture sensitivity is a critical factor in formulation and storage.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of diethyl oxalate, which are crucial for handling, storage, and formulation decisions.

Property	Value	Source(s)
CAS Number	95-92-1	[1][5]
Molecular Formula	C ₆ H ₁₀ O ₄	[6]
Molecular Weight	146.14 g/mol	[6]
Appearance	Colorless, oily liquid	[4]
Boiling Point	185.7 °C @ 760 mm Hg	[1]
Melting Point	-40.6 °C	[1]
Flash Point	75.56 °C (168 °F) TCC	[1]
Specific Gravity	1.076 - 1.082 @ 25 °C	[1]
Vapor Pressure	0.414 mmHg @ 25 °C	[1]
Solubility	Miscible with alcohol; Slightly soluble in water (decomposes)	[4]

Sensory Profile: A Compound of Contrasts

The sensory characteristics of diethyl oxalate are unique and require precise description for effective use in flavor applications. It is not a typical "fruity" ester.

- **Odor:** Described as ethereal, fruity, green, and waxy. The initial impression is sharp and solvent-like, which quickly dissipates to reveal subtle green and fruity notes.
- **Flavor:** Characterized as ethereal, fruity, green, and weedy. At very low concentrations, it can impart a lifting, sharp, and fresh top note, reminiscent of unripe fruit skins or fresh-cut stems.

Its primary function in a flavor is not to provide a core flavor identity but to act as a modifier, adding a "lift" or a sharp, fresh top note to fruit and green flavor profiles.

Section 2: Regulatory and Safety Landscape

The regulatory status of diethyl oxalate differs significantly between major markets, and its safety profile necessitates careful handling. This section is critical for ensuring compliance and safe product development.

Regulatory Status

- **European Union:** Diethyl oxalate is listed in the Union list of flavouring substances as FL No. 09.353.^[5] It is authorized for use in all categories of flavored foods in accordance with good manufacturing practice.^[5]
- **United States:** Diethyl oxalate is not listed as a FEMA GRAS (Generally Recognized as Safe) substance for direct addition to food.^{[7][8][9]} Its only mention in the Code of Federal Regulations (CFR) Title 21 is under §175.105 Adhesives, permitting its use as a component of adhesives in food packaging (indirect food contact).^{[1][10]} Therefore, its use as a direct food flavoring agent is not permitted in the United States.

This regulatory divergence is a critical consideration for products intended for international markets.

Safety and Handling

Diethyl oxalate is classified as harmful if swallowed and causes serious eye irritation.^[1] Chronic exposure may have adverse effects on the kidneys due to its hydrolysis into oxalic acid.^{[4][11]}

- **Handling:** Always handle diethyl oxalate in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[4]
- **Storage:** Due to its moisture sensitivity, it should be stored in tightly sealed containers in a cool, dry place, away from heat and ignition sources.^[4]
- **Stability:** The compound slowly decomposes in the presence of water, a process that can be accelerated by heat and acidic or basic conditions. This instability must be considered during formulation, especially in aqueous systems like beverages.

Section 3: Applications in Flavor Formulations (EU Market)

In markets where it is permitted, diethyl oxalate serves as a highly specialized top-note modifier. It is used at parts-per-million (ppm) levels to impart a unique sharpness and lift.

Functional Role

The primary purpose of using diethyl oxalate is to introduce an ethereal, green, and slightly harsh top note that can enhance the perception of freshness and authenticity in certain flavor profiles, particularly:

- Green Apple & Pear: Adds a sharp, acidic "snap" reminiscent of the fruit's skin.
- Grape & Wine: Can provide a fermented, wine-like top note.
- Tropical Fruits (e.g., Pineapple, Guava): Lends a sharp, slightly under-ripe nuance that can cut through sweetness.

Recommended Usage Levels

The following table provides typical usage levels for diethyl oxalate in various food categories, as permitted in the EU. These are starting points for formulation and should be adjusted based on sensory evaluation.

Food Category	Typical Use Level (ppm)	Maximum Use Level (ppm)
Non-alcoholic Beverages	5.0	25.0
Alcoholic Beverages	10.0	50.0
Confectionery	10.0	50.0
Bakery Wares	10.0	50.0
Dairy Products	7.0	35.0
Ready-to-eat Savouries	20.0	100.0
Meat & Fish Products	2.0	10.0

Source: The Good Scents
Company^[1]

Section 4: Applications in Fragrance Formulations

The role of diethyl oxalate in fragrance is contentious. While some databases list "fragrance" as a function, industry resources like The Good Scents Company explicitly recommend it is "not for fragrance use".^{[1][3]} This discrepancy arises from its functional application. It is used in the fragrance industry, but primarily as a specialty solvent, diluent, or chelating agent, not as a substantive contributor to the final aroma profile.^[1]

- As a Solvent: Its excellent solvency for many resins and esters makes it useful in creating fragrance concentrates.
- As a Chelating Agent: It can bind metal ions that might otherwise degrade the fragrance or cause discoloration.^[3]
- Olfactory Contribution: Any contribution to the final scent is minimal and confined to a fleeting, sharp top note that is often not desired in fine fragrance. Its harsh, solvent-like character can easily create an unbalanced and "chemical" impression if not used with extreme care by an experienced perfumer.

The recommendation "not for fragrance use" should be interpreted as a strong caution against its use as a character-donating fragrance ingredient. Its application should be limited to its

technical functions, with the understanding that it may have a minor, and potentially negative, impact on the top notes of the fragrance.

Section 5: Experimental Protocols

The following protocols provide a systematic approach to evaluating and utilizing diethyl oxalate. All work should be conducted in compliance with laboratory safety standards.

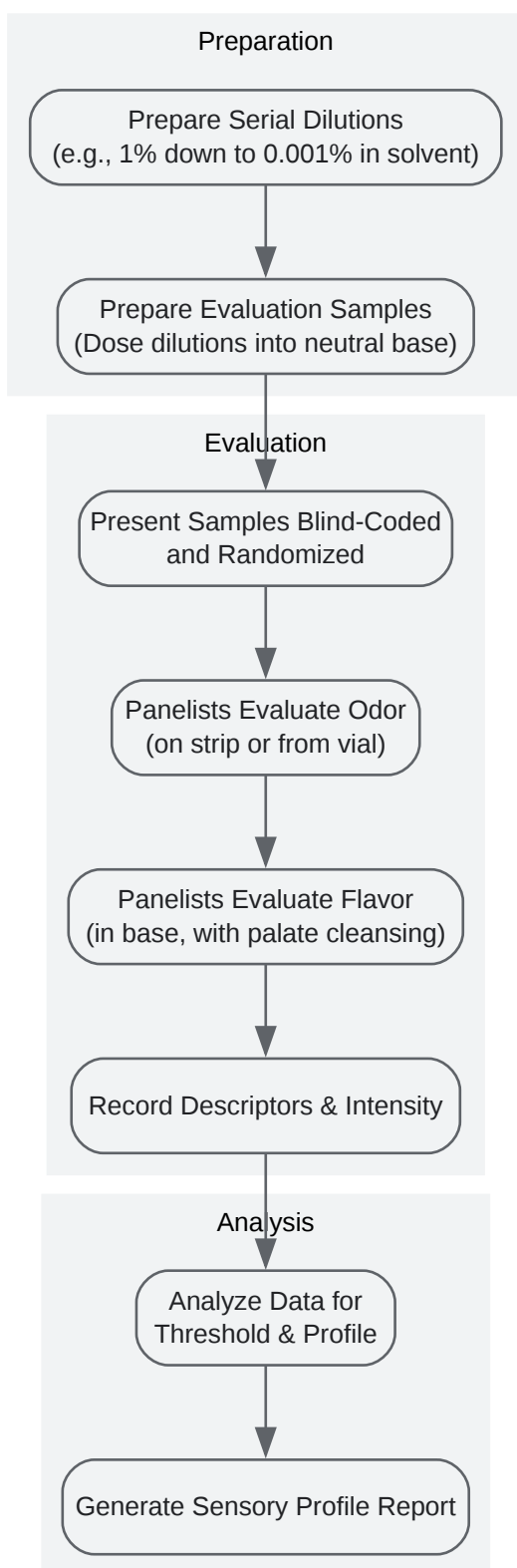
Protocol: Sensory Evaluation of Diethyl Oxalate

Objective: To characterize the sensory profile of diethyl oxalate and determine its detection threshold in a relevant base.

Materials:

- Diethyl Oxalate ($\geq 99\%$ purity)
- Odor-free solvent (e.g., Propylene Glycol for flavor, 200-proof Ethanol for fragrance)
- Glass vials with caps
- Graduated pipettes
- Odor-free smelling strips (for fragrance)
- Neutral evaluation base (e.g., sugar water at 5% for flavor)
- Palate cleansers (e.g., unsalted crackers, room temperature water)

Workflow Diagram:



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Caption: Workflow for sensory evaluation of diethyl oxalate.

Procedure:

- **Preparation of Dilutions:** Prepare a 1% solution of diethyl oxalate in the chosen solvent. From this, create a series of dilutions (e.g., 0.1%, 0.01%, 0.001%).
- **Odor Evaluation:**
 - Dip a smelling strip into each dilution, starting with the lowest concentration.
 - Allow the solvent to flash off for 10-15 seconds.
 - Evaluate the odor at intervals (initial, 1 minute, 5 minutes) and record descriptive terms.
- **Flavor Evaluation (for EU applications):**
 - Dose the dilutions into the neutral base to achieve target concentrations (e.g., 100 ppm, 50 ppm, 25 ppm, 10 ppm, 5 ppm, 1 ppm).
 - Prepare a "control" sample of the base with no added diethyl oxalate.
 - Present the samples, blind-coded and in randomized order, to trained sensory panelists.
 - Instruct panelists to taste each sample, rinsing with water and eating a cracker between samples.
 - Panelists should record all flavor and aroma descriptors and rate the intensity of the key attributes on a labeled magnitude scale (LMS).
- **Data Analysis:** Collate the data to determine the detection and recognition thresholds. Create a sensory profile chart (e.g., a spider web plot) to visualize the flavor/aroma characteristics.

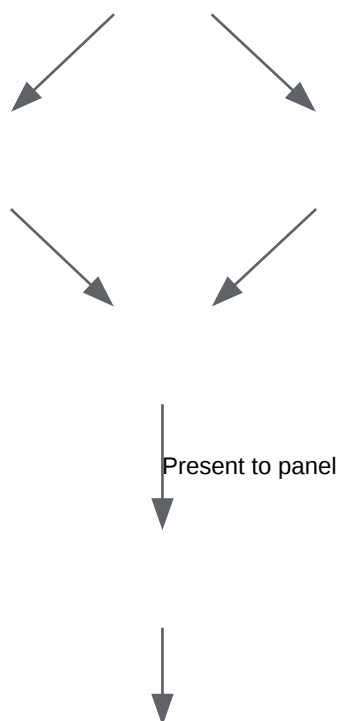
Protocol: Incorporation into a Green Apple Flavor Accord (EU)

Objective: To evaluate the effect of diethyl oxalate as a top-note modifier in a basic green apple flavor.

Materials:

- Base green apple accord (e.g., containing cis-3-Hexenyl Acetate, Ethyl Acetoacetate, etc.)
- 1% solution of Diethyl Oxalate in Propylene Glycol (PG)
- Propylene Glycol (PG) for control
- Small glass bottles for blending
- Digital scale (4 decimal places)
- Vortex mixer

Workflow Diagram:



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Caption: Workflow for modifying a flavor accord with diethyl oxalate.

Procedure:

- **Prepare Control:** Weigh 9.99g of the base green apple accord into a bottle. Add 0.01g of PG. This is your control.
- **Prepare Test Sample:** Weigh 9.99g of the base green apple accord into a second bottle. Add 0.01g of the 1% diethyl oxalate solution. This creates a flavor with 1 ppm of diethyl oxalate.
- **Create Additional Levels:** Repeat step 2 to create samples with higher levels (e.g., 5 ppm, 10 ppm) as desired.
- **Blending and Aging:** Cap all bottles tightly, vortex for 30 seconds, and allow to age for at least 24 hours at room temperature.
- **Evaluation:** Dose the control and test flavors into a neutral base (e.g., 5% sugar water) at an appropriate level (e.g., 0.1%). Conduct a paired comparison or triangle test with sensory panelists to determine if there is a perceivable difference and to gather descriptive feedback on the effect of the diethyl oxalate.
- **Analysis:** Analyze the feedback to determine the optimal level of diethyl oxalate for achieving the desired "lift" without introducing an undesirable "solvent" or "chemical" off-note.

Conclusion

Diethyl oxalate is a highly functional but challenging ingredient for the flavor and fragrance industry. Its sharp, ethereal sensory profile allows it to act as a unique top-note modifier in flavor systems, but its use is restricted to markets like the EU that have explicitly approved it for this purpose. In fragrance applications, its role is best understood as a technical solvent or chelating agent, with a strong recommendation against its use as a primary aroma chemical due to its potentially harsh character. Successful and compliant application of diethyl oxalate demands a thorough understanding of its sensory properties, stability, and the divergent regulatory landscape. The protocols outlined in this guide provide a framework for the systematic and safe evaluation of this complex and versatile compound.

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- To cite this document: BenchChem. [Application Notes and Protocols: Diethyl Oxalate in Flavoring and Fragrance Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073156#use-of-diethyl-oxalate-in-flavoring-and-fragrance-formulations>]

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